molecular formula C13H27NO2 B6862242 N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine

Cat. No.: B6862242
M. Wt: 229.36 g/mol
InChI Key: ZKEFOWVYCPWJSQ-SAIIYOCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine is a complex organic compound featuring a tert-butyl group, an oxolane ring, and an amine functional group

Properties

IUPAC Name

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-10(9-15-5)14-8-11-6-7-16-12(11)13(2,3)4/h10-12,14H,6-9H2,1-5H3/t10?,11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEFOWVYCPWJSQ-SAIIYOCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1CCOC1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)NC[C@H]1CCO[C@@H]1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactors, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to maintain consistency and efficiency. These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

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